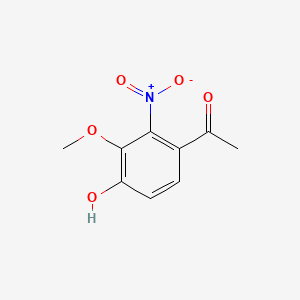

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

Descripción

Core Structural Features

The compound’s molecular formula is C₉H₉NO₅ , with a molecular weight of 211.17 g/mol . Key functional groups include:

- Phenolic hydroxyl group at position 4

- Methoxy group at position 3

- Nitro group at position 2

- Ethanone side chain (C=O) at position 1

Its systematic IUPAC name is 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone , and it is also referred to as 4-hydroxy-3-methoxy-2-nitroacetophenone .

Identifiers and Nomenclature

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 1260785-45-2 | |

| PubChem CID | Not explicitly listed in provided sources | – |

| SMILES | CC(=O)C1=C(C(=CC(=C1N+[O-])O)OC) | |

| InChIKey | ZOMXLWJRXFETOW-UHFFFAOYSA-N | |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1N+[O-])O)OC |

Historical Context and Discovery

While direct historical records for this compound are limited, its structural analogs provide contextual insights:

- Apocynin (4'-hydroxy-3'-methoxyacetophenone), a non-nitrated precursor, was first isolated in 1908 from Apocynum cannabinum roots.

- Nitroapocynin (5-nitroapocynin), a positional isomer, was synthesized via nitration of apocynin using sodium nitrate and ionic liquids.

- The development of nitrophenolic derivatives like this compound reflects advancements in nitration methodologies for aromatic systems.

Position in Nitrophenyl Compound Classification

Structural Classification

This compound belongs to the nitrophenolic class, distinguished by:

Comparative Classification

| Compound | Substituents | Key Differences |

|---|---|---|

| o-Nitrophenol | OH (2), NO₂ (1) | Lacks methoxy and ethanone groups |

| 4-Nitroacetophenone | NO₂ (4), COCH₃ (1) | Absence of hydroxyl/methoxy groups |

| Nitroapocynin | OH (4), OCH₃ (3), NO₂ (5), COCH₃ (1) | Nitro group at position 5 instead of 2 |

This compound’s unique substitution pattern distinguishes it from simpler nitrophenols and positional isomers.

Significance in Organic Chemistry and Biochemistry

Propiedades

IUPAC Name |

1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5(11)6-3-4-7(12)9(15-2)8(6)10(13)14/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMXLWJRXFETOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733707 | |

| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260785-45-2 | |

| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Copper-Catalyzed Nitration in Organic Acid Media

A patented method (CN115819243B) outlines a scalable approach for synthesizing nitro-substituted acetophenones. Although the patent specifically describes the preparation of 4-hydroxy-3-nitroacetophenone, its methodology provides a foundational framework for adapting to the target compound. The protocol involves:

-

Starting material : 4-hydroxy-3-methoxyacetophenone.

-

Nitrating agent : Ammonium nitrate or amine nitrate salts.

-

Catalyst : Copper salts (e.g., copper acetate or hydroxide).

-

Solvent : Aqueous acetic acid (80% v/v).

-

Conditions : 60–120°C for 12–24 hours.

In a representative example, 4-hydroxy-3-methoxyacetophenone reacts with ammonium nitrate and copper acetate in acetic acid at 100°C for 24 hours, yielding 93.1% of the nitrated product after extraction and purification. The copper catalyst enhances regioselectivity by coordinating with the phenolic hydroxyl group, directing nitration to the ortho position relative to the methoxy group.

Table 1: Optimization of Reaction Parameters for Copper-Catalyzed Nitration

| Parameter | Optimal Value | Effect on Yield/Regioselectivity |

|---|---|---|

| Temperature | 100°C | Maximizes nitro group insertion |

| Catalyst Loading | 5 mol% Cu(OAc)₂ | Balances activity and cost |

| Nitrating Agent | NH₄NO₃ | Safer than fuming HNO₃ |

| Reaction Time | 24 hours | Ensures complete conversion |

Multi-Step Synthesis via Protective Group Strategies

Sequential Functionalization Using Benzyl Protection

A method adapted from ChemicalBook involves protecting the hydroxyl group prior to nitration. The synthesis of 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethene (CAS 6178-42-3) employs:

-

Protection : Benzylation of 4-hydroxy-3-methoxybenzaldehyde using benzyl bromide.

-

Nitration : Treatment with nitric acid/sulfuric acid at 0°C to introduce the nitro group.

-

Deprotection : Hydrogenolysis with palladium on carbon to remove the benzyl group.

While this route targets a structurally related compound, modifying the starting material to 4-hydroxy-3-methoxyacetophenone and adjusting nitration conditions could yield the desired product. The benzyl group shields the hydroxyl during nitration, preventing undesired oxidation.

Friedel-Crafts Acylation Followed by Nitration

An alternative pathway begins with a pre-functionalized benzene derivative:

-

Friedel-Crafts acylation : Introduce the acetyl group using acetyl chloride and AlCl₃.

-

Methylation : Protect the hydroxyl group at position 4 with methyl iodide.

-

Nitration : Employ mixed acid (HNO₃/H₂SO₄) at 0°C to install the nitro group at position 2.

-

Demethylation : Use BBr₃ in dichloromethane to regenerate the hydroxyl group.

This method avoids competing directing effects but requires stringent temperature control during nitration to prevent polysubstitution.

Regioselectivity and Mechanistic Considerations

The juxtaposition of hydroxyl (activating, ortho/para-directing) and methoxy (activating, ortho/para-directing) groups creates a regiochemical challenge. Quantum mechanical calculations suggest that the acetophenone carbonyl group exerts a meta-directing effect, but steric hindrance from the methoxy group favors nitration at position 2. Copper catalysts further modulate electronic effects by forming transient complexes with the hydroxyl group, enhancing ortho selectivity.

Table 2: Competing Directing Effects in Nitration

| Substituent | Position | Directing Influence | Relative Strength |

|---|---|---|---|

| –OH | 4 | Ortho/para | Strong |

| –OCH₃ | 3 | Ortho/para | Moderate |

| –COCH₃ | 1 | Meta | Weak |

Industrial-Scale Production and Sustainability

The copper-catalyzed method is industrially viable due to:

Análisis De Reacciones Químicas

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, and sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving aromatic substitution reactions.

Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine: Although not used clinically, it is employed in medicinal chemistry research to develop potential therapeutic agents.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The positions of hydroxyl, methoxy, and nitro groups significantly influence physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Property Comparison

*Calculated molecular formula based on substituents.

Key Observations:

- Melting Points: The presence of nitro groups generally increases melting points due to enhanced intermolecular interactions (e.g., dipolar forces). For example, 1-(4-Hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone melts at 149–150°C, higher than non-nitrated analogs .

- Solubility : Hydroxyl groups improve water solubility via hydrogen bonding, while methoxy and nitro groups reduce it due to increased hydrophobicity and steric effects .

α-Glucosidase Inhibition:

- Compounds with multiple hydroxyl groups, such as 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (8) and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (9), exhibit stronger α-glucosidase inhibitory activity than mono-hydroxylated analogs. This suggests that hydroxyl groups enhance binding to enzyme active sites .

Antioxidant and Antimicrobial Properties:

- Hydroxyacetophenones like 2,4-dihydroxy-6-methoxy-3-aldehydoacetophenone (isolated from Euphorbia sieboldiana) show antioxidant activity, attributed to free radical scavenging by hydroxyl groups .

- Nitro-substituted derivatives, such as 1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone, may exhibit antimicrobial properties due to electron-withdrawing nitro groups enhancing reactivity toward biological targets .

Stability and Reactivity

- Nitro Group Effects : The nitro group at the 2-position in the target compound likely increases electrophilicity, making it reactive toward nucleophilic substitution or reduction reactions. This contrasts with methoxy or hydroxyl groups, which are electron-donating and stabilize the aromatic ring .

- Thermal Stability: Compounds with nitro groups (e.g., 1-(2-hydroxy-4-methoxyphenyl)-2-nitroethanone) may decompose at elevated temperatures, requiring careful handling during synthesis .

Actividad Biológica

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, with the molecular formula C₉H₉N₃O₄ and a molecular weight of 195.17 g/mol, is an organic compound notable for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features several functional groups: a phenolic hydroxyl group, a methoxy group, and a nitro group attached to a phenyl ring. These groups contribute to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry and organic synthesis.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Studies indicate that it effectively scavenges free radicals, as evidenced by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. The compound showed promising results in inhibiting lipid peroxidation and reducing oxidative stress in cellular models.

Antimicrobial Properties

Research has highlighted the compound's potential as an antibacterial and antifungal agent. Its mechanism of action may involve interaction with key biological targets such as enzymes or cell membranes. In vitro studies have shown that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with notable efficacy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It was found to mitigate neurotoxicity induced by lipopolysaccharides (LPS), suggesting potential therapeutic applications in neurodegenerative diseases. The presence of hydroxyl and methoxy groups likely enhances its interaction with neuronal receptors, thereby exerting protective effects against oxidative damage .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the condensation of appropriate precursors under acidic conditions. For example, chalcone derivatives can be synthesized via one-step condensation reactions involving 4-hydroxy-3-methoxybenzaldehyde.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Activity Study : A study demonstrated that this compound effectively reduced DPPH radical levels by over 70% at concentrations as low as 50 µM, indicating strong antioxidant capacity.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics for certain resistant bacterial strains .

- Neuroprotection Research : In cellular models exposed to neurotoxic agents, treatment with this compound resulted in a marked decrease in cell death rates compared to untreated controls, highlighting its potential role in neuroprotective therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Methyl-3-nitrophenyl)ethanone | Methyl group instead of methoxy | Different reactivity due to lack of methoxy group |

| 1-(4-Hydroxy-3-methylphenyl)ethanone | Lacks methoxy and nitro groups | Altered biological activity profile |

| 1-(3-Nitrophenyl)ethanone | Lacks methoxy group | Different synthetic utility |

The specific arrangement of functional groups in this compound influences its reactivity and biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, and how can reaction yields be improved?

- Methodological Answer : A common approach involves Friedel-Crafts acylation using substituted phenols. For example, thionyl chloride (SOCl₂) in ethanol can activate ketone precursors under reflux, as demonstrated in analogous syntheses of nitro-substituted ethanones . Key variables affecting yield include:

- Temperature : Maintain 70–80°C to balance reaction rate and byproduct formation.

- Solvent : Ethanol or dichloromethane minimizes side reactions with nitro groups.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves nitroaromatic byproducts.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for distinct signals:

- A singlet at δ 2.6–2.8 ppm for the acetyl group.

- Aromatic protons split into multiplets (δ 6.8–8.1 ppm) due to nitro and methoxy substituents .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 225 (C₉H₉NO₅⁺) with fragmentation at the acetyl group.

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Inhalation Risks : Use fume hoods to avoid dust/aerosol exposure, as nitroaromatics may irritate respiratory pathways .

- Skin Protection : Wear nitrile gloves; phenolic hydroxyl groups can cause mild dermal irritation .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to reduce nitro group reactivity .

Advanced Research Questions

Q. How do substituent positions (e.g., nitro, methoxy) influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities with target enzymes like cytochrome P450. The nitro group at position 2 may sterically hinder active-site access, while the methoxy group at position 3 enhances hydrophobicity .

- Comparative Assays : Test analogs (e.g., 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone) to isolate substituent effects. For example, replacing -NO₂ with -CF₃ reduces electron-withdrawing effects, altering inhibition kinetics .

Q. How can contradictory data in biological activity studies (e.g., anti-inflammatory vs. pro-oxidant effects) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Use a gradient (1–100 µM) to identify concentration-dependent effects. At low doses (≤10 µM), phenolic hydroxyl groups may scavenge ROS, while higher doses (>50 µM) could induce oxidative stress via nitro group reduction .

- Cell-Type Specificity : Compare results in macrophage (RAW 264.7) vs. epithelial (HEK-293) lines to assess tissue-dependent mechanisms .

Q. What strategies mitigate interference from nitro group reduction during in vitro bioactivity assays?

- Methodological Answer :

- Anaerobic Conditions : Conduct assays under nitrogen atmosphere to prevent artifactual ROS generation .

- Control Experiments : Include a reduced analog (e.g., 1-(4-Hydroxy-3-methoxy-2-aminophenyl)ethanone) to differentiate parent compound effects from nitroso/byproduct activity .

Data Contradiction Analysis

Q. Why do computational predictions of solubility contradict experimental measurements in polar solvents?

- Methodological Answer :

- Solvent Polarity : The nitro group increases dipole moment, predicting high solubility in DMSO. However, intramolecular H-bonding between -OH and -NO₂ reduces solvent accessibility. Verify via:

- Hansen Solubility Parameters : Compare experimental vs. predicted δD, δP, δH values .

- X-ray Crystallography : Resolve H-bonding patterns in the solid state to explain solubility limitations .

Comparative Structural Analysis

| Analog | Substituent Modifications | Impact on Bioactivity | Reference |

|---|---|---|---|

| 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | -NO₂ → -CF₃ | Enhanced lipophilicity; altered enzyme binding | |

| 1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Added α,β-unsaturated ketone | Increased ROS scavenging capacity | |

| 1-(4,5-Dichloro-2-methoxyphenyl)ethanone | -Cl addition | Improved antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.